molecular formula C12H15NO4 B2428853 3-Acetamido-3-(3-methoxylphenyl)propanoic acid CAS No. 1225491-77-9

3-Acetamido-3-(3-methoxylphenyl)propanoic acid

Cat. No.: B2428853
CAS No.: 1225491-77-9
M. Wt: 237.255
InChI Key: MFYSRAMFENHIJW-UHFFFAOYSA-N
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Description

3-Acetamido-3-(3-methoxylphenyl)propanoic acid is an organic compound with the molecular formula C12H15NO4 It is a derivative of propanoic acid and features an acetamido group and a methoxylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Acetamido-3-(3-methoxylphenyl)propanoic acid can be synthesized through several methods. One common approach involves the catalytic reduction of its corresponding unsaturated acid using palladium on charcoal as a catalyst and hydrogen gas . This method is efficient and yields a high purity product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic reduction processes. The reaction conditions are optimized to ensure maximum yield and purity. The use of advanced catalytic systems and controlled reaction environments are key factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-3-(3-methoxylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on charcoal (Pd/C) is commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are frequently employed.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Acetamido-3-(3-methoxylphenyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetamido-3-(3-methoxylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is known to influence metabolic processes and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamido-3-(4-methoxyphenyl)propanoic acid
  • 2-Acetamido-3-(4-acetoxy-3-methoxyphenyl)propanoic acid
  • 3-(3-Methoxyphenyl)propionic acid

Uniqueness

3-Acetamido-3-(3-methoxylphenyl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-acetamido-3-(3-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-8(14)13-11(7-12(15)16)9-4-3-5-10(6-9)17-2/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYSRAMFENHIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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